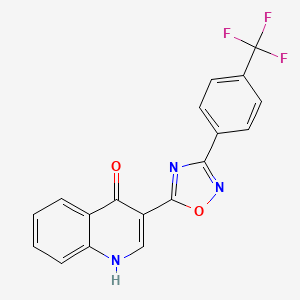

3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F3N3O2/c19-18(20,21)11-7-5-10(6-8-11)16-23-17(26-24-16)13-9-22-14-4-2-1-3-12(14)15(13)25/h1-9H,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSRGCFJBBOTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Approaches

Quinolin-4(1H)-one Core Synthesis

The quinolin-4(1H)-one scaffold is typically synthesized via the Conrad-Limpach cyclization . This method involves condensation of aniline derivatives with β-keto esters, followed by thermal cyclization. For example:

1,2,4-Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is formed via cyclocondensation between amidoximes and carboxylic acid derivatives. Two primary strategies are documented:

Amidoxime-Carboxylic Acid Cyclization

- Step 1 : Reaction of 3-(4-(trifluoromethyl)phenyl)propionitrile with hydroxylamine hydrochloride in ethanol/water (1:1) generates the amidoxime intermediate.

- Step 2 : Cyclization with quinolin-4(1H)-one-3-carboxylic acid using EDCl/HOBt in DMF yields the target compound.

One-Pot Oxadiazole Synthesis

Functionalization and Coupling Strategies

Optimization and Challenges

Solubility and Purification

Analytical Data and Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including this compound. The following table summarizes key findings from various studies on its anticancer activity:

These studies indicate that the compound exhibits significant growth inhibition across multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer effects, 3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has shown promising antimicrobial properties. Research indicates that oxadiazole derivatives can act against various bacterial strains and fungi. The following table presents findings on its antimicrobial efficacy:

| Microorganism Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further development in antimicrobial therapies.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are linked to its ability to interact with cellular targets. For instance:

- Anticancer Mechanism : The induction of apoptosis is primarily through the activation of caspases and disruption of mitochondrial membrane potential.

- Antimicrobial Mechanism : The inhibition of cell wall synthesis and disruption of membrane integrity are key factors in its antimicrobial action.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

- In Vivo Studies : Animal models have demonstrated significant tumor regression when treated with this compound compared to controls.

- Toxicological Assessments : Preliminary toxicity studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Mechanism of Action

The mechanism of action of 3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethylphenyl group and exhibit similar chemical properties.

Quinoline derivatives: Compounds with a quinoline core, such as quinazolinones, which have broad applications in medicinal chemistry.

Oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their diverse biological activities.

Uniqueness

3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

The compound 3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a derivative of the oxadiazole and quinoline families, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activities associated with this compound, focusing on its potential anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 286.21 g/mol

- CAS Number : 866018-88-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The oxadiazole scaffold is known for its ability to interact selectively with various biological targets, contributing to its cytotoxic effects against cancer cells.

-

Mechanisms of Action :

- Inhibition of Enzymes : Compounds containing the oxadiazole moiety have been shown to inhibit key enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .

- Induction of Apoptosis : Studies indicate that these compounds can increase the expression of apoptosis-related proteins like p53 and caspase-3 in cancer cell lines .

-

Case Studies :

- A study demonstrated that a related oxadiazole derivative exhibited significant cytotoxicity against various cancer cell lines (e.g., HepG2, SGC-7901), with IC values indicating strong potential as an anticancer agent .

- Molecular docking studies suggest that these compounds can form stable interactions with cancer-related proteins, enhancing their efficacy .

Other Biological Activities

Beyond anticancer effects, this compound may also exhibit other pharmacological activities:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of precursor quinoline derivatives with oxadiazole-forming reagents. A common route starts with the condensation of 4-(trifluoromethyl)benzamide with quinoline-4-one intermediates under reflux in anhydrous solvents like THF or DMF. Optimization strategies include using microwave-assisted synthesis to reduce reaction time (from hours to minutes) and employing continuous flow reactors to enhance purity (≥95%) . Catalysts such as p-toluenesulfonic acid (5 mol%) can improve cyclization efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the quinoline and oxadiazole moieties. Key markers include:

- ¹H NMR : A singlet at δ 8.2–8.5 ppm for the quinoline C-H proton.

- ¹³C NMR : Peaks at ~160 ppm (oxadiazole C=N) and ~120 ppm (CF₃ group).

- Mass Spectrometry : A molecular ion peak at m/z 403.3 (calculated for C₁₉H₁₁F₃N₄O₂) with fragmentation patterns confirming the oxadiazole ring cleavage .

Q. How do structural modifications (e.g., trifluoromethyl substitution) influence the compound’s chemical reactivity?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution on the phenyl ring, directing reactions to the para position. This group also increases oxidative stability, as shown in TGA data (decomposition temperature >250°C). Comparative studies with non-fluorinated analogs reveal slower hydrolysis rates (t₁/₂ = 48 h vs. 12 h in acidic conditions) due to reduced electron density on the oxadiazole ring .

Advanced Research Questions

Q. How can computational docking studies elucidate the compound’s mechanism of action against bacterial penicillin-binding proteins (PBPs)?

- Methodological Answer : Rigid receptor docking using tools like Glide (Schrödinger Suite) with OPLS-AA force fields can predict binding poses. Key steps:

Prepare the protein structure (e.g., PBP2a from S. aureus, PDB: 3ZG0) by removing water and adding hydrogens.

Generate ligand conformers via Monte Carlo sampling.

Score poses using a hybrid empirical/force-field model.

Studies show the oxadiazole ring forms hydrogen bonds with Ser³⁸⁷ and Lys³⁹⁸, while the trifluoromethyl group enhances hydrophobic interactions (ΔG = -9.2 kcal/mol) .

Q. What experimental strategies resolve contradictions in reported antimicrobial IC₅₀ values across studies (e.g., 10 µM vs. 25 µM)?

- Methodological Answer : Standardize assay conditions to mitigate variability:

- Use identical bacterial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton broth).

- Normalize inoculum density to 1×10⁸ CFU/mL.

- Include positive controls (e.g., ciprofloxacin) and validate via checkerboard assays for synergy/antagonism. Contradictions may arise from differential efflux pump activity, which can be tested using efflux inhibitors like PAβN .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for cancer vs. microbial targets?

- Methodological Answer : Design analogs with systematic substitutions (e.g., replacing CF₃ with Cl or OCH₃) and test in parallel against HT-29 (colon cancer) and C. albicans SC5314. Key metrics:

- Selectivity Index (SI) : SI = IC₅₀(non-target)/IC₅₀(target). Aim for SI >10.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties. Data show the quinoline core is vital for intercalation in DNA (ΔTm = +5°C), while oxadiazole modifications reduce off-target kinase inhibition (e.g., EGFR IC₅₀ shifts from 2 µM to >50 µM) .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies without compromising bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.